Cas no 190656-01-0 ((9h-Fluoren-9-Yl)Methyl Hydroxycarbamate)

(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate (Fmoc-hydroxylamine) is a specialized reagent widely used in peptide synthesis and organic chemistry. Its primary advantage lies in its role as a hydroxylamine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which provides stability under basic conditions while allowing selective deprotection under mild conditions. This compound is particularly valuable for introducing hydroxamate functionalities into peptides or other molecules, facilitating applications in drug development and bioconjugation. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, enabling efficient incorporation into complex architectures. Its high purity and reliable reactivity make it a preferred choice for researchers requiring precise control over hydroxylamine incorporation in synthetic workflows.
(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate structure
190656-01-0 structure
Product name:(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate
CAS No:190656-01-0
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD01862911
CID:115835
PubChem ID:57646856

(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-hydroxy-, 9H-fluoren-9-ylmethyl ester
    • 9-FLUORENYLMETHYL N-HYDROXYCARBAMATE
    • 9H-fluoren-9-ylmethyl N-hydroxycarbamate
    • Fmoc-NH-OH
    • (9H-fluoren-9-yl)methyl hydroxycarbamate
    • (9H-fluoren-9-yl)methyl N-hydroxycarbamate
    • AmbotzFAL2810
    • N-(9-Fluorenylmethoxycarbonyl)hydroxylamine
    • N-Fmoc-hydroxylamine
    • N-hydroxy (9-fluorenyl)methyl carbamate
    • FMOC-HYDROXYLAMINE
    • N-(9-FLUORENYLMETYLOXYCARBONYL)-HYDROXYLAMINE
    • N-(9-Fluorenylmethoxycarbonyl)hydroxylamine, N-Fmoc-hydroxylamine
    • Fmoc-Aminoalkohol
    • Fmoc Hydroxylamine
    • HHNJBGORPSTJDX-UHFFFAOYSA-N
    • AK676174
    • N-(9H-Fluoren-9-ylmethoxycarbonyl)hydroxylamine
    • 9-Flu
    • (9H-fluoren-9-yl)methylhydroxycarbamate
    • SY251534
    • AS-10726
    • N-(9-Fluorenylmethyloxycarbonyl)hydroxylamine
    • SCHEMBL1800381
    • 9-Fluorenylmethyl N-hydroxycarbamate, >=99.0%
    • CS-0160446
    • DTXSID70407926
    • J-012307
    • AKOS030212638
    • 190656-01-0
    • C93439
    • EN300-7074374
    • Carbamic acid, N-hydroxy-, 9H-fluoren-9-ylmethyl ester
    • A934484
    • MFCD01862911
    • (9h-Fluoren-9-Yl)Methyl Hydroxycarbamate
    • MDL: MFCD01862911
    • Inchi: 1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17)
    • InChI Key: HHNJBGORPSTJDX-UHFFFAOYSA-N
    • SMILES: O(C(N([H])O[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

Computed Properties

  • Exact Mass: 255.09000
  • Monoisotopic Mass: 255.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.304±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 164.5 °C (lit.)
  • Boiling Point: 503.2±19.0 °C at 760 mmHg
  • Flash Point: 258.2±21.5 °C
  • Solubility: Almost insoluble (0.028 g/l) (25 º C),
  • PSA: 58.56000
  • LogP: 3.30520
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB176059-25 g
N-(9-Fluorenylmethyloxycarbonyl)hydroxylamine, 95%; .
190656-01-0 95%
25 g
€311.30 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
J69590-5g
(9H-Fluoren-9-yl)methylhydroxycarbamate
190656-01-0 97%
5g
¥188.0 2022-04-27
abcr
AB176059-1 g
N-(9-Fluorenylmethyloxycarbonyl)hydroxylamine, 95%; .
190656-01-0 95%
1 g
€69.90 2023-07-20
TRC
F641650-500mg
(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate
190656-01-0
500mg
$ 95.00 2022-06-04
Alichem
A019149764-25g
(9H-Fluoren-9-yl)methyl hydroxycarbamate
190656-01-0 97%
25g
$169.60 2023-09-02
Chemenu
CM422737-10g
Carbamic acid, N-hydroxy-, 9H-fluoren-9-ylmethyl ester
190656-01-0 95%+
10g
$*** 2023-03-30
Enamine
EN300-7074374-5.0g
(9H-fluoren-9-yl)methyl N-hydroxycarbamate
190656-01-0 95.0%
5.0g
$63.0 2025-03-12
Enamine
EN300-7074374-10.0g
(9H-fluoren-9-yl)methyl N-hydroxycarbamate
190656-01-0 95.0%
10.0g
$111.0 2025-03-12
Enamine
EN300-7074374-50.0g
(9H-fluoren-9-yl)methyl N-hydroxycarbamate
190656-01-0 95.0%
50.0g
$341.0 2025-03-12
Enamine
EN300-7074374-0.25g
(9H-fluoren-9-yl)methyl N-hydroxycarbamate
190656-01-0 95.0%
0.25g
$19.0 2025-03-12

(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate Related Literature

Additional information on (9h-Fluoren-9-Yl)Methyl Hydroxycarbamate

Comprehensive Guide to (9H-Fluoren-9-Yl)Methyl Hydroxycarbamate (CAS No. 190656-01-0)

(9H-Fluoren-9-Yl)Methyl Hydroxycarbamate, with the CAS number 190656-01-0, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and material science. This compound, often referred to as Fmoc-hydroxycarbamate, is a derivative of 9-fluorenylmethoxycarbonyl (Fmoc), a widely used protecting group in peptide synthesis. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial applications.

The Fmoc-hydroxycarbamate group is particularly notable for its role in the synthesis of complex peptides and biomolecules. As the demand for peptide-based therapeutics and bioconjugation techniques continues to rise, compounds like (9H-Fluoren-9-Yl)Methyl Hydroxycarbamate are becoming increasingly relevant. Researchers are exploring its potential in drug discovery, protein engineering, and biomaterials, aligning with current trends in personalized medicine and biotechnology.

One of the key advantages of CAS 190656-01-0 is its compatibility with solid-phase peptide synthesis (SPPS). The Fmoc protecting group is selectively removable under mild basic conditions, making it ideal for constructing sensitive peptide sequences. This property has made it a staple in laboratories focused on peptide antibiotics, hormone analogs, and targeted drug delivery systems—areas that are currently at the forefront of pharmaceutical research.

Beyond peptide chemistry, (9H-Fluoren-9-Yl)Methyl Hydroxycarbamate is also being investigated for its applications in polymer science and nanotechnology. Its ability to form stable linkages with other functional groups makes it useful for designing smart materials and responsive coatings. With the growing interest in sustainable materials and green chemistry, this compound offers a versatile platform for innovation.

In the context of market dynamics, the demand for Fmoc-protected compounds like 190656-01-0 is expected to grow, driven by advancements in biopharmaceuticals and diagnostic technologies. Companies specializing in fine chemicals and research reagents are actively expanding their portfolios to include high-purity derivatives of this compound. Researchers frequently search for terms like "Fmoc-hydroxycarbamate synthesis", "CAS 190656-01-0 applications", and "Fmoc-protected building blocks", reflecting its relevance in contemporary scientific inquiry.

From a safety and handling perspective, (9H-Fluoren-9-Yl)Methyl Hydroxycarbamate requires standard laboratory precautions. While it is not classified as hazardous under typical conditions, proper storage in a cool, dry environment is recommended to maintain its stability. This aligns with the broader industry shift toward safer chemical alternatives and responsible research practices.

In summary, (9H-Fluoren-9-Yl)Methyl Hydroxycarbamate (CAS No. 190656-01-0) is a multifaceted compound with broad applications in peptide chemistry, material science, and biotechnology. Its role in enabling cutting-edge research and industrial processes underscores its importance in modern chemistry. As scientific exploration continues to evolve, this compound is poised to remain a critical tool for innovators across multiple disciplines.

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(CAS:190656-01-0)(9h-Fluoren-9-Yl)Methyl Hydroxycarbamate
A934484
Purity:99%
Quantity:100g
Price ($):365.0